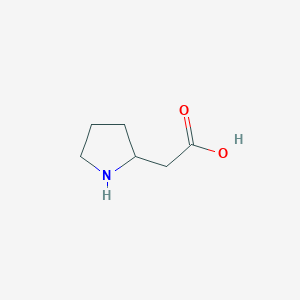
2-Pyrrolidineacetic acid
Descripción general
Descripción
Synthesis Analysis
- Oxidative Cyclisation : Galeazzi et al. (1996) described a method for the synthesis of 2-pyrrolidineacetic acid using oxidative cyclisation of alkenyl amides mediated by manganese(III) and copper(II) in acetic acid. This process yields diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are precursors to 2-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).
- Intramolecular Michael Reaction : The same team also employed an intramolecular Michael reaction for synthesizing both (S)- and (R)-3-pyrrolidineacetic acid, illustrating the versatility of this approach in generating enantiomerically pure forms (Galeazzi, Silvano, Mobbili, & Orena, 1996).
Molecular Structure Analysis
- Hexamer of a Beta-Amino Acid : Menegazzo et al. (2006) synthesized a beta-foldamer containing pyrrolidin-2-one rings, demonstrating the structural versatility of pyrrolidine derivatives. NMR analysis and molecular dynamics simulations were used to characterize its 12-helix conformation (Menegazzo, Fries, Mammi, Galeazzi, Martelli, Orena, & Rinaldi, 2006).
Chemical Reactions and Properties
- Oxidative Decarboxylation : Boto et al. (2001) developed a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines through oxidative decarboxylation and beta-iodination of alpha-amino acid carbamates or amides. This approach allowed for the introduction of various substituents at C-2, such as hydroxy, alkoxy, and alkyl groups (Boto, Hernández, de Leon, & Suárez, 2001).
Physical Properties Analysis
- Crystal and Molecular Structures : Arman et al. (2014) investigated the crystal and molecular structures of co-crystals formed between p-nitrophenylacetic acid and n-pyridinealdazines. This study highlights the structural characteristics and intermolecular interactions of pyrrolidine derivatives in crystalline forms (Arman, Kaulgud, Miller, & Tiekink, 2014).
Chemical Properties Analysis
- Acylation of Pyrrolidine-2,4-diones : Jones et al. (1990) described the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids. This process involves the use of acid chlorides and Lewis acids, showcasing the reactivity and versatility of pyrrolidine derivatives in chemical syntheses (Jones, Begley, Peterson, & Sumaria, 1990).
Aplicaciones Científicas De Investigación
Synthesis of Pyrrolidin-2-ones : A study by Fava et al. (2000) focused on synthesizing 4,5-disubstituted pyrrolidin-2-ones starting from D-xylose, which demonstrated high affinity towards NMDA and glutamate receptors. This suggests potential applications in aiding nerve impulse transmission and treating central nervous system (CNS) diseases (Fava, Galeazzi, Mobbili, & Orena, 2000).
Synthesis of Biologically Active Amino Acids : Galeazzi et al. (1996) presented a method for synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones. This process is useful for synthesizing biologically active amino acids in pure forms, which could have various applications in medicinal chemistry (Galeazzi, Mobbili, & Orena, 1996).
Inhibitors of γ-Aminobutyric Acid Uptake : Research by Ali et al. (1985) indicated that N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid, a derivative, is a more potent and selective inhibitor of GABA uptake than its parent amino acid, suggesting potential anticonvulsant activity in rodents (Ali et al., 1985).
Major Constituent of GABA in Cerebrospinal Fluid : Haegele et al. (1987) found that 2-Pyrrolidinone is a major constituent of total γ-Aminobutyric Acid (GABA) in human cerebrospinal fluid, accounting for a significant portion of the GABA fraction. This discovery is crucial for understanding the role of GABA in neurological processes (Haegele, Schwartz, Schoun, Schmitt, & Schechter, 1987).
Synthesis of Nootropic Agents : A study by Cerri et al. (1991) explored the synthesis of 2-oxo-1-pyrrolidinesulfonic acid derivatives, highlighting their potential application in nootropic agents, which are substances that could improve cognitive function (Cerri, Farina, Pinza, & Banfi, 1991).
GABA Uptake Inhibitors : Fülep et al. (2006) developed new highly potent GABA uptake inhibitors derived from proline and homologous pyrrolidine-2-alkanoic acids. These inhibitors showed excellent subtype selectivity and potency, making them valuable for studying GABAergic neurotransmission (Fülep, Hoesl, Höfner, & Wanner, 2006).
Safety And Hazards
Direcciones Futuras
Pyrrolidine and its derivatives, including 2-Pyrrolidineacetic acid, have been recognized for their significant roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Recent advancements in the exploration of pyrrolidine derivatives have emphasized their significance as fundamental components of the skeletal structure . Furthermore, salivary metabolites, including 2-Pyrrolidineacetic acid, have been associated with future tooth loss, likely reflecting oral dysbiosis .
Propiedades
IUPAC Name |
2-pyrrolidin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSALMJPJUKESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972301 | |
| Record name | (Pyrrolidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidineacetic acid | |
CAS RN |
56879-46-0 | |
| Record name | Homoproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056879460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pyrrolidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOPROLINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7315YL6ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



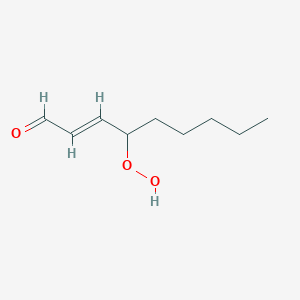
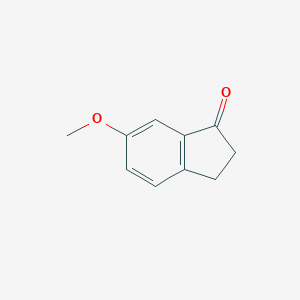
![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)
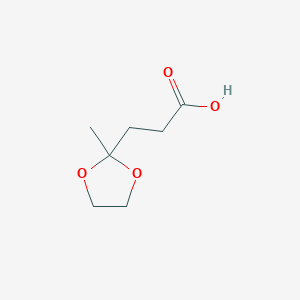
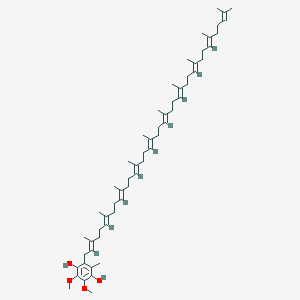
![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)
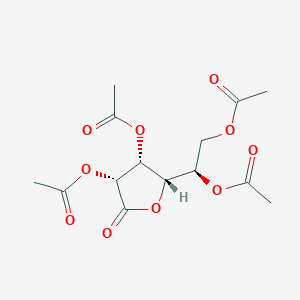

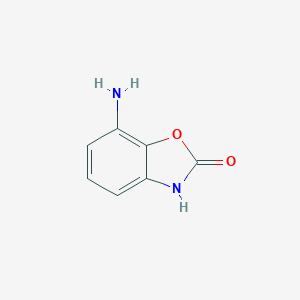
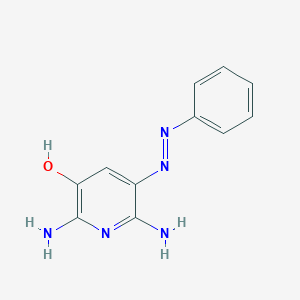
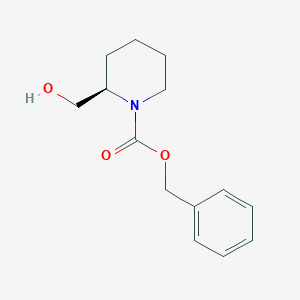

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)
